SA57

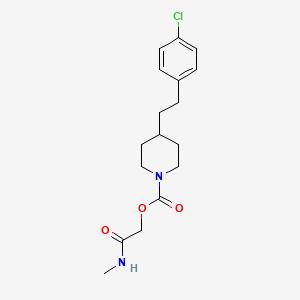

Description

Potent inhibitor of fatty acid amide hydrolase (FAAH) (IC50 br

Structure

3D Structure

Properties

IUPAC Name |

[2-(methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O3/c1-19-16(21)12-23-17(22)20-10-8-14(9-11-20)3-2-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSSVCSHPDLFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the IBA57 Gene and its Role in the Iron-Sulfur Cluster Biogenesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human IBA57 gene (Iron-Sulfur Cluster Assembly Factor 57) encodes a mitochondrial protein that plays a critical role in the biogenesis of iron-sulfur (Fe-S) clusters, essential inorganic cofactors for a multitude of enzymes involved in vital cellular processes.[1] This technical guide provides a comprehensive overview of IBA57's function, its position within the intricate iron-sulfur cluster assembly pathway, and the severe pathological consequences of its dysfunction. The document is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development who are focused on mitochondrial metabolism and related disorders.

Mutations in the IBA57 gene are associated with Multiple Mitochondrial Dysfunction Syndrome 3 (MMDS3), a severe autosomal recessive disorder.[1] Patients with IBA57 deficiency present with a range of debilitating symptoms, including severe myopathy, encephalopathy, leukodystrophy, and lactic acidosis.[2][3] At the molecular level, defects in IBA57 disrupt the maturation of [4Fe-4S] clusters, leading to a combined deficiency of mitochondrial respiratory chain complexes I and II, as well as other Fe-S cluster-dependent enzymes like lipoic acid synthase (LIAS).[2][3][4]

This guide will delve into the quantitative biochemical consequences of IBA57 dysfunction, provide detailed experimental protocols for studying this protein and its pathway, and present visual representations of the key molecular interactions and experimental workflows.

The Role of IBA57 in the Iron-Sulfur Cluster Biogenesis Pathway

The iron-sulfur cluster (ISC) biogenesis pathway is a highly conserved and complex process that takes place within the mitochondria. It is responsible for the synthesis and insertion of Fe-S clusters into apoproteins. The pathway can be broadly divided into early and late stages. The early stages involve the assembly of a [2Fe-2S] cluster on a scaffold protein. The late stages, where IBA57 is a key player, involve the transfer and assembly of [4Fe-4S] clusters and their subsequent insertion into recipient apoproteins.

IBA57 functions in a late-acting step of the mitochondrial ISC assembly machinery, specifically in the maturation of [4Fe-4S] proteins.[2][3] It is thought to work in concert with other ISC factors, including the A-type ISC proteins ISCA1 and ISCA2, to facilitate the assembly of [4Fe-4S] clusters. The precise mechanism involves the reductive coupling of two [2Fe-2S] clusters to form a [4Fe-4S] cluster, which is then transferred to target apoproteins.

A deficiency in IBA57 leads to a specific defect in the maturation of mitochondrial [4Fe-4S] cluster-containing proteins, while the biogenesis of [2Fe-2S] proteins remains largely unaffected. This selective impairment explains the characteristic biochemical signature of IBA57-related disorders, namely the combined deficiency of respiratory chain complexes I and II, both of which contain multiple [4Fe-4S] clusters.[2][3][5]

Signaling Pathways and Molecular Interactions

The following diagram illustrates the central role of IBA57 in the late-stage mitochondrial iron-sulfur cluster biogenesis pathway.

Quantitative Data on IBA57 Deficiency

The functional loss of IBA57 has been quantified in various experimental models, including patient-derived fibroblasts and cellular models with IBA57 knockdown. The following tables summarize the key quantitative findings.

Table 1: Impact of IBA57 Deficiency on Mitochondrial Respiratory Chain Complex Activities

| Experimental Model | Complex I Activity (% of Control) | Complex II (SDH) Activity (% of Control) | Reference |

| Skeletal muscle of patients with IBA57 mutations | Deficient | Deficient | [2][3] |

| Fibroblasts of patients with IBA57 mutations | Significantly reduced | Significantly reduced | [3] |

| IBA57-depleted HeLa cells | - | ~25% | [6] |

| IBA57-depleted HeLa cells expressing mutant IBA57 | - | ~50% of wild-type rescue | [6] |

Table 2: Effect of IBA57 Deficiency on Fe-S Cluster-Dependent Enzymes and Proteins

| Experimental Model | Target Protein/Enzyme | Effect | Reference |

| Skeletal muscle and fibroblasts of patients with IBA57 mutations | Lipoic acid-containing proteins (e.g., PDH-E2, KGDH-E2) | Severely decreased lipoylation | [7] |

| Myoblasts and fibroblasts of patients with IBA57 mutations | SDHB (Complex II subunit) | Substantially reduced expression | [3] |

| Myoblasts and fibroblasts of patients with IBA57 mutations | LIAS (Lipoic Acid Synthase) | Substantially reduced expression | [3] |

| IBA57-depleted HeLa cells | Mitochondrial Aconitase (ACO2) | >30% reduction in activity | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of IBA57 and the ISC biogenesis pathway.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Mitochondrial Complex Analysis

BN-PAGE is a technique used to separate intact mitochondrial protein complexes based on their size and shape, allowing for the assessment of their assembly and relative abundance.

Materials:

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Mitochondrial isolation kit or differential centrifugation equipment

-

Solubilization buffer (e.g., 50 mM NaCl, 50 mM Imidazole-HCl pH 7.0, 2 mM 6-aminohexanoic acid, 1 mM EDTA)

-

Detergent (e.g., 10% (w/v) digitonin or n-dodecyl-β-D-maltoside (DDM))

-

Coomassie Brilliant Blue G-250 solution (5% w/v)

-

BN-PAGE gels (gradient or non-gradient)

-

Anode buffer (50 mM Bis-Tris-HCl pH 7.0)

-

Cathode buffer (15 mM Bis-Tris-HCl pH 7.0, 50 mM Tricine, 0.02% Coomassie G-250)

-

In-gel activity staining solutions (see below)

-

Western blotting equipment and reagents

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cultured cells or tissue homogenates using a commercial kit or standard differential centrifugation protocols.

-

Solubilization: Resuspend the mitochondrial pellet in solubilization buffer at a protein concentration of 5-10 mg/mL. Add detergent to a final concentration of 1-2% and incubate on ice for 20-30 minutes.

-

Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet insoluble material.

-

Sample Preparation: Transfer the supernatant to a new tube and add Coomassie G-250 solution to a final concentration of 0.25%.

-

Electrophoresis: Load 20-50 µg of protein per lane on a BN-PAGE gel. Run the electrophoresis at 4°C, starting at 100 V until the samples have entered the stacking gel, then increase to 250 V.

-

In-Gel Activity Staining or Western Blotting: After electrophoresis, the gel can be used for in-gel activity staining or transferred to a PVDF membrane for western blotting.

In-Gel Activity Staining of Mitochondrial Respiratory Chain Complexes

This method allows for the visualization of the enzymatic activity of specific respiratory chain complexes directly within the BN-PAGE gel.

Complex I (NADH Dehydrogenase) Activity Stain:

-

Solution: 0.1 M Tris-HCl pH 7.4, 0.14 mM NADH, 1 mg/mL Nitrotetrazolium Blue (NBT).

-

Procedure: Incubate the gel in the staining solution at room temperature until a purple formazan precipitate appears at the location of Complex I.

Complex II (Succinate Dehydrogenase) Activity Stain:

-

Solution: 5 mM Tris-HCl pH 7.4, 20 mM sodium succinate, 0.2 mM phenazine methosulfate (PMS), 2 mg/mL NBT.

-

Procedure: Incubate the gel in the staining solution at room temperature until a purple formazan precipitate is visible for Complex II.

Immunoblotting for IBA57 and ISC-Related Proteins

Western blotting is used to detect and quantify the levels of specific proteins in a sample.

Procedure:

-

Protein Extraction: Lyse cells or isolated mitochondria in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against IBA57, SDHB, LIAS, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Lentiviral shRNA-mediated Knockdown of IBA57

This protocol describes a method for reducing the expression of IBA57 in cultured cells to study its function.

Example shRNA Target Sequences for Human IBA57:

-

While specific, validated shRNA sequences are often proprietary to commercial vendors or specific publications, a common approach is to design multiple shRNAs targeting the coding sequence of IBA57 (NM_001010867.2). Publicly available design tools can be used to generate candidate sequences.

Site-Directed Mutagenesis of IBA57

This technique is used to introduce specific mutations into the IBA57 gene to study the functional consequences of these changes.

General Principle:

-

Primer Design: Design a pair of complementary primers containing the desired mutation.

-

PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type IBA57 cDNA using the mutagenic primers.

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Transformation: Transform the mutated, circular plasmid into competent E. coli.

-

Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.

Conclusion and Future Directions

The IBA57 gene is a critical component of the mitochondrial iron-sulfur cluster biogenesis pathway, and its dysfunction has profound consequences for human health. This guide has provided an in-depth overview of IBA57's role, the quantitative impact of its deficiency, and detailed experimental protocols for its study.

Future research in this area will likely focus on several key aspects:

-

Elucidating the precise molecular mechanism of IBA57: While it is known to be involved in [4Fe-4S] cluster assembly, the exact biochemical reactions it catalyzes and its interactions with other ISC proteins require further investigation.

-

Developing therapeutic strategies for IBA57-related disorders: Given the severity of these conditions, there is an urgent need for novel therapeutic approaches. These could include gene therapy, chaperone-based therapies to stabilize mutant IBA57 protein, or strategies to enhance the function of the remaining ISC machinery.

-

Identifying additional downstream targets of IBA57: A comprehensive understanding of all the Fe-S proteins that are dependent on IBA57 for their maturation will provide a more complete picture of the pathophysiology of MMDS3.

By continuing to unravel the complexities of IBA57 and the ISC biogenesis pathway, the scientific community can pave the way for a better understanding of mitochondrial diseases and the development of effective treatments.

References

- 1. genecards.org [genecards.org]

- 2. Mutation of the iron-sulfur cluster assembly gene IBA57 causes severe myopathy and encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mutation of the iron-sulfur cluster assembly gene IBA57 causes fatal infantile leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Expression and Localization of IBA57 Protein in Human Cells: A Technical Guide

Introduction:

IBA57 (Iron-Sulfur Cluster Assembly Factor IBA57) is a crucial mitochondrial protein involved in the biogenesis of iron-sulfur (Fe-S) clusters, essential cofactors for a wide range of cellular processes.[1][2][3][4][5] This technical guide provides a comprehensive overview of the expression and subcellular localization of IBA57 in human cells, intended for researchers, scientists, and professionals in drug development.

Expression of IBA57 in Human Tissues and Cells

The IBA57 protein exhibits a broad but low level of tissue specificity, indicating its fundamental role in cellular metabolism across various cell types.[6] Expression has been detected in a multitude of tissues and cancer cell lines.

Quantitative Expression Data

The following table summarizes the expression profile of the IBA57 gene and protein across different human tissues based on data from The Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project.

| Tissue | RNA Expression (TPM) | Protein Expression (Immunohistochemistry) | Cell Type Specificity |

| Testis | High | Medium | Enriched in early and late spermatids.[7] |

| Brain | Medium | Low | Detected in various brain regions. |

| Heart | Medium | Low | Detected in cardiomyocytes. |

| Skeletal Muscle | Medium | Low | Detected in myocytes.[8][9] |

| Liver | Medium | Low | Detected in hepatocytes. |

| Kidney | Medium | Low | Detected in renal cells. |

| Lung | Medium | Low | Detected in pneumocytes. |

| Lymphoid Tissue | Low | Medium | Cytoplasmic and membranous expression.[6] |

| Fibroblasts | Low | Low | Detected in cultured skin fibroblasts.[8][9] |

| HeLa Cells | Low | Low | Commonly used cell line for IBA57 studies.[8][10] |

TPM: Transcripts Per Million. Data is aggregated and simplified for clarity.

Subcellular Localization of IBA57

IBA57 is a nuclear-encoded protein that is imported into the mitochondria.[2][4][11] Its function is intrinsically tied to the mitochondrial iron-sulfur cluster (ISC) assembly machinery. The protein contains an N-terminal mitochondrial targeting sequence which is cleaved upon import into the mitochondrial matrix.

References

- 1. The iron–sulfur cluster assembly (ISC) protein Iba57 executes a tetrahydrofolate-independent function in mitochondrial [4Fe–4S] protein maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. The iron-sulfur cluster assembly (ISC) protein Iba57 executes a tetrahydrofolate-independent function in mitochondrial [4Fe-4S] protein maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. uniprot.org [uniprot.org]

- 6. Expression of IBA57 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. Tissue Cell Type - IBA57 - The Human Protein Atlas [v22.proteinatlas.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. The human mitochondrial ISCA1, ISCA2, and IBA57 proteins are required for [4Fe-4S] protein maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IBA57 iron-sulfur cluster assembly factor IBA57 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

discovery and initial characterization of the IBA57 gene

An In-Depth Technical Guide to the Discovery and Initial Characterization of the IBA57 Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Iron-Sulfur Cluster Assembly Factor IBA57 is a mitochondrial protein critical for the biosynthesis of [4Fe-4S] clusters, essential cofactors for a variety of mitochondrial enzymes. This document provides a comprehensive technical overview of the , its role in cellular metabolism, and its association with human disease. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular mechanisms governed by IBA57 and the experimental approaches used to elucidate its function.

Discovery and Clinical Significance

The IBA57 gene was first identified as a causative agent in rare, autosomal recessive metabolic disorders. Initial studies focused on patients presenting with severe neurological and muscular symptoms, including encephalopathy, myopathy, and spastic paraplegia.[1] Genetic mapping and subsequent sequencing in affected individuals revealed mutations in the IBA57 gene, establishing its crucial role in human health.[2] The clinical phenotype associated with IBA57 deficiency, now classified as Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3), is characterized by a combined deficiency of mitochondrial respiratory chain complexes I and II.[2][3]

Biochemical Characterization of IBA57 Deficiency

The primary biochemical consequence of IBA57 dysfunction is the impaired maturation of mitochondrial [4Fe-4S] proteins. This manifests as a significant reduction in the activity of key mitochondrial enzymes that rely on these iron-sulfur clusters as cofactors.

Impact on Mitochondrial Respiratory Chain

Spectrophotometric analysis of patient-derived tissues, such as skeletal muscle, has been instrumental in quantifying the impact of IBA57 mutations on the mitochondrial respiratory chain. As shown in the table below, a significant decrease in the activity of Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) is a hallmark of IBA57 deficiency.

| Table 1: Mitochondrial Respiratory Chain Complex Activities in IBA57-Deficient Skeletal Muscle | |||

| Respiratory Chain Complex | Patient Activity (nmol/min/mg protein) | Control Range (nmol/min/mg protein) | Z-score |

| Complex I | 9 | 15–52 | -4.00 |

| Complex II | 10 | 18–58 | -6.16 |

| Complex II+III | 8 | 18–50 | -7.15 |

| Complex III | 92 | 50–145 | -0.80 |

| Complex IV | 103 | 82–266 | -2.31 |

| Citrate Synthase | 227 | 92–273 | - |

| Data adapted from a study on a patient with a homozygous IBA57 mutation. Z-scores below -1.96 are considered significantly decreased.[3] |

Reduction of Lipoylated Proteins

IBA57 deficiency also affects the function of lipoic acid synthase (LIAS), a [4Fe-4S] protein responsible for the synthesis of lipoic acid. Lipoic acid is a vital cofactor for the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH) complexes. Immunoblot analysis of patient-derived fibroblasts and skeletal muscle reveals a drastic reduction in lipoylated proteins, providing further evidence of impaired [4Fe-4S] cluster biogenesis.[4]

| Table 2: Quantification of Lipoylated Proteins in IBA57-Depleted HeLa Cells | |

| Protein | Relative Abundance (% of Control) |

| Lipoylated PDH-E2 | Severely reduced |

| Lipoylated αKGDH-E2 | Severely reduced |

| Qualitative and quantitative data from immunoblotting experiments in IBA57-deficient cells consistently show a significant decrease in the levels of lipoylated proteins.[2][4] |

Experimental Protocols

The following section details the key experimental methodologies employed in the initial characterization of IBA57.

RNA Interference (RNAi)-Mediated Depletion of IBA57 in HeLa Cells

This protocol describes the transient knockdown of IBA57 expression in HeLa cells to study its function.

Materials:

-

HeLa cells

-

Opti-MEM I Reduced Serum Medium

-

IBA57-specific siRNA duplexes (Note: The specific sequences should be obtained from the relevant literature, such as Ajit Bolar et al., 2013)

-

Control (non-targeting) siRNA

-

Transfection reagent (e.g., Oligofectamine™)

-

6-well tissue culture plates

-

Growth medium without antibiotics

Procedure:

-

Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

Preparation of siRNA-Transfection Reagent Complexes: a. For each well, dilute the desired amount of IBA57 siRNA or control siRNA into serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Transfection: a. Aspirate the growth medium from the HeLa cells and wash once with PBS. b. Add fresh, antibiotic-free growth medium to each well. c. Add the siRNA-transfection reagent complexes dropwise to each well. d. Gently rock the plate to ensure even distribution.

-

Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. b. After incubation, harvest the cells for downstream analysis, such as western blotting or enzyme activity assays.

Immunoblotting for IBA57 and Associated Proteins

This protocol outlines the detection of IBA57 and other proteins of interest by western blotting.

Materials:

-

Cell lysates from control and IBA57-depleted cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (Note: Specific dilutions for anti-IBA57, anti-SDHB, anti-lipoic acid, etc., should be optimized or obtained from relevant publications such as Sheftel et al., 2012)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Prepare protein lysates from cell pellets using a suitable lysis buffer. Determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate proteins by size. c. Transfer the separated proteins to a membrane.

-

Immunodetection: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again as in step 3c.

-

Visualization: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using an imaging system.

Complementation Assay

This assay is used to confirm that the observed phenotype in IBA57-depleted cells is specifically due to the loss of IBA57 function.

Procedure:

-

As a control, co-transfect another set of depleted cells with an empty vector.

-

After 48-72 hours, harvest the cells and perform functional assays (e.g., western blotting for lipoylated proteins or enzyme activity assays for respiratory chain complexes).

-

A rescue of the phenotype (i.e., restoration of protein levels or enzyme activity) in the cells transfected with the wild-type IBA57 plasmid confirms the specificity of the knockdown.

Signaling Pathways and Experimental Workflows

Mitochondrial [4Fe-4S] Cluster Assembly Pathway Involving IBA57

The following diagram illustrates the late stages of mitochondrial iron-sulfur cluster assembly, highlighting the central role of IBA57.

Caption: Mitochondrial [4Fe-4S] cluster assembly pathway featuring IBA57.

Experimental Workflow for the Characterization of IBA57

This diagram outlines the logical flow of experiments from the initial clinical observation to the molecular characterization of IBA57.

Caption: Experimental workflow for IBA57 characterization.

Conclusion

The have significantly advanced our understanding of mitochondrial iron-sulfur cluster biogenesis and its importance in human health. The methodologies and findings presented in this guide provide a solid foundation for further research into the pathophysiology of MMDS3 and the development of potential therapeutic interventions. The detailed protocols and pathway diagrams serve as a practical resource for scientists aiming to investigate IBA57 and related mitochondrial proteins.

References

- 1. genecards.org [genecards.org]

- 2. researchgate.net [researchgate.net]

- 3. IBA57 mutations abrogate iron-sulfur cluster assembly leading to cavitating leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel IBA57 variant is associated with mitochondrial iron–sulfur protein deficiency and necrotizing myelopathy in dogs - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Variants of IBA57 and Associated Phenotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of genetic variants in the IBA57 gene and their associated clinical and biochemical phenotypes. IBA57 encodes a mitochondrial protein crucial for the late stages of iron-sulfur (Fe-S) cluster assembly, specifically the maturation of [4Fe-4S] cluster-containing proteins. Pathogenic variants in IBA57 lead to a spectrum of severe, autosomal recessive mitochondrial disorders, most notably Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3) and Spastic Paraplegia 74 (SPG74). This document summarizes known IBA57 variants, details their functional consequences, outlines the associated clinical presentations, and provides an overview of the experimental methodologies used to characterize these variants and their pathological effects.

Introduction to IBA57

The Iron-Sulfur Cluster Assembly Factor IBA57 is a key protein in the mitochondrial iron-sulfur cluster (ISC) assembly machinery.[1][2] It is primarily localized to the mitochondrial matrix and plays a critical role in the maturation of mitochondrial [4Fe-4S] proteins.[1][2] These proteins are essential for a wide range of cellular functions, including oxidative phosphorylation, the Krebs cycle, and the biosynthesis of lipoic acid and biotin.[3][4][5] IBA57 functions in cooperation with other late-acting ISC proteins, including ISCA1 and ISCA2, to facilitate the conversion of [2Fe-2S] clusters into [4Fe-4S] clusters and their subsequent insertion into apoproteins.[6][7]

Defects in IBA57 disrupt the maturation of numerous mitochondrial [4Fe-4S] proteins, leading to a cascade of cellular dysfunction. This includes impaired activity of respiratory chain complexes I and II, aconitase, and lipoic acid synthase (LIAS).[7][8][9] The resulting mitochondrial dysfunction manifests as severe and often life-threatening clinical phenotypes.

Genetic Variants of IBA57

Biallelic pathogenic variants in the IBA57 gene are the underlying cause of Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3) and Autosomal Recessive Spastic Paraplegia 74 (SPG74).[1][10] To date, a number of pathogenic variants have been identified, including missense, nonsense, and splicing mutations, as well as small deletions and insertions.[11][12] These variants are typically associated with a severe reduction or loss of IBA57 protein function.

Table 1: Summary of Selected Pathogenic IBA57 Variants and Associated Phenotypes

| Variant (cDNA nomenclature) | Variant (Protein nomenclature) | Phenotype | Age of Onset | Key Clinical Features | Affected Enzyme Activities | Reference |

| c.941A>C | p.Gln314Pro | MMDS3 | Neonatal | Severe myopathy, encephalopathy, respiratory insufficiency, microcephaly, arthrogryposis, hyperglycinemia | Deficient Complex I and II | [8][9][13] |

| c.436C>T | p.Arg146Trp | MMDS3 | Infancy | Progressive leukodystrophy, neurodegeneration | Deficient Complex I and II, decreased protein lipoylation | [14] |

| Compound Heterozygous: c.[286T>C];[992T>A] | p.[Tyr96His];[Leu331Gln] | MMDS3 | Infancy (acute regression) | Neurological regression, feeding difficulties, muscle weakness | Not specified | [11] |

| c.310G>T | p.Gly104Cys | MMDS3 | Infancy | Progressive hypotonia, weakness, episodes of upgaze deviation | Deficient mitochondrial respiratory complexes and lipoic acid-dependent enzymes | [11][15] |

| Compound Heterozygous variants | Not specified | Cavitating leukoencephalopathy | Not specified | Progressive cavitating leukoencephalopathy | Substantially reduced SDHB and LIAS expression, reduced SDH activity | [7][16] |

Associated Phenotypes

The clinical presentation of IBA57-related disorders is heterogeneous, but generally severe, with an early onset.

Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3) is the most common phenotype. It is a severe, autosomal recessive disorder characterized by a broad range of symptoms, including:

-

Neurological: Severe encephalopathy, developmental regression, hypotonia, spasticity, seizures, and microcephaly.[5][11] Neuroimaging often reveals white matter abnormalities, including cavitating leukoencephalopathy.[7][16]

-

Metabolic: Lactic acidosis and hyperglycinemia are common biochemical findings.[5]

-

Other: Feeding difficulties, respiratory insufficiency, and failure to thrive are frequently observed.[5][9]

The prognosis for MMDS3 is generally poor, with many affected individuals not surviving past infancy.[5]

Spastic Paraplegia 74 (SPG74) is a less common phenotype associated with IBA57 variants. It is characterized by a slowly progressive spasticity and weakness of the lower limbs.[17]

Signaling Pathways and Experimental Workflows

The Role of IBA57 in the Iron-Sulfur Cluster Assembly Pathway

IBA57 is a crucial component of the late-stage mitochondrial Iron-Sulfur Cluster (ISC) assembly machinery. Its primary function is to facilitate the maturation of [4Fe-4S] clusters, which are essential prosthetic groups for a variety of mitochondrial proteins. The simplified pathway involving IBA57 is depicted below.

Caption: Simplified schematic of the late stages of mitochondrial [4Fe-4S] cluster assembly involving IBA57.

Experimental Workflow for Characterizing IBA57 Variants

The identification and characterization of pathogenic IBA57 variants typically follow a multi-step experimental workflow.

Caption: A typical experimental workflow for the diagnosis and functional characterization of IBA57 variants.

Experimental Protocols

Whole Exome Sequencing (WES)

WES is a primary method for identifying genetic variants in IBA57.

-

DNA Extraction: Genomic DNA is extracted from patient blood or tissue samples using standard commercial kits.

-

Library Preparation: DNA is fragmented, and adapters are ligated to the fragments.

-

Exome Capture: The exonic regions of the genome are enriched using a commercially available exome capture kit.

-

Sequencing: The captured DNA fragments are sequenced on a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels). Variants are then filtered based on their frequency in population databases and predicted pathogenicity.

Immunoblotting (Western Blotting)

Western blotting is used to assess the levels of IBA57 and other affected proteins in patient-derived cells or tissues.

-

Protein Extraction: Total protein is extracted from cultured cells (e.g., fibroblasts, myoblasts) or tissue homogenates using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for IBA57, SDHB, LIAS, and a loading control (e.g., actin or tubulin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Respiratory Chain Enzyme Activity Assays

These assays measure the function of the mitochondrial respiratory chain complexes, which are often impaired in IBA57-related disorders.

-

Mitochondrial Isolation: Mitochondria are isolated from patient muscle biopsies or cultured cells by differential centrifugation.

-

Spectrophotometric Assays: The activities of individual respiratory chain complexes (I, II, III, and IV) are measured spectrophotometrically by monitoring the oxidation or reduction of specific substrates. For example, Complex I (NADH:ubiquinone oxidoreductase) activity is measured by following the oxidation of NADH at 340 nm. Complex II (succinate dehydrogenase) activity is often measured by following the reduction of a specific dye.

-

Normalization: Enzyme activities are normalized to the total mitochondrial protein content or the activity of a matrix marker enzyme like citrate synthase.

Conclusion

Genetic variants in IBA57 are associated with severe and complex mitochondrial disorders due to their critical role in the maturation of [4Fe-4S] cluster-containing proteins. This guide provides a foundational understanding of the genetic and phenotypic spectrum of IBA57-related diseases. Continued research into the precise molecular mechanisms of IBA57 function and the downstream consequences of its dysfunction is essential for the development of potential therapeutic strategies for these devastating conditions. The methodologies outlined here represent the current standard for the diagnosis and investigation of these rare disorders.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. IBA57 iron-sulfur cluster assembly factor IBA57 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Mitochondrial Iba57p Is Required for Fe/S Cluster Formation on Aconitase and Activation of Radical SAM Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Multiple Mitochondrial Dysfunction Syndromes, Syndromes Associated with Defective Fe-S Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The iron–sulfur cluster assembly (ISC) protein Iba57 executes a tetrahydrofolate-independent function in mitochondrial [4Fe–4S] protein maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Orphanet: IBA57-iron-sulfur cluster assembly factor IBA57 [orpha.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mutation of the iron-sulfur cluster assembly gene IBA57 causes severe myopathy and encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Defects in the Maturation of Mitochondrial Iron–Sulfur Proteins: Biophysical Investigation of the MMDS3 Causing Gly104Cys Variant of IBA57 [mdpi.com]

- 16. IBA57 mutations abrogate iron-sulfur cluster assembly leading to cavitating leukoencephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

Methodological & Application

Detecting IBA57 Mutations in Genomic DNA: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Iron-Sulfur Cluster Assembly Factor IBA57 gene (IBA57) are associated with Multiple Mitochondrial Dysfunction Syndrome 3 (MMDS3), a severe autosomal recessive disorder characterized by a range of neurological and metabolic symptoms. Accurate and efficient detection of these mutations in genomic DNA is crucial for diagnostics, carrier screening, and advancing research into therapeutic interventions. This document provides detailed application notes and protocols for several common techniques used to identify mutations in the IBA57 gene.

The IBA57 gene is located on chromosome 1 and contains 10 exons. Mutations can include single nucleotide variants (SNVs), small insertions, and deletions (indels). The choice of detection method often depends on the specific application, required throughput, sensitivity, and cost considerations. Here, we describe four widely used techniques: Sanger Sequencing, Next-Generation Sequencing (NGS), High-Resolution Melt (HRM) Analysis, and Allele-Specific PCR (ARMS-PCR).

Comparative Analysis of IBA57 Mutation Detection Techniques

The selection of a suitable technique for IBA57 mutation detection depends on various factors. The following table summarizes the key quantitative and qualitative aspects of the described methods to aid in this decision-making process.

| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) | High-Resolution Melt (HRM) Analysis | Allele-Specific PCR (ARMS-PCR) |

| Primary Use | Gold-standard validation of known mutations, single gene analysis | Comprehensive screening of one or more genes, discovery of novel mutations | Rapid screening for known and unknown variants in a specific amplicon | Genotyping of known, specific single nucleotide variants |

| Sensitivity | ~15-20% variant allele frequency[1] | 1-5% variant allele frequency (can be <1% with deep sequencing)[2][3][4] | ~2-5% variant allele frequency[5] | ~0.1-1% variant allele frequency[6] |

| Specificity | >99.99%[7] | >99% (with appropriate filtering)[2] | 95-99% (requires sequencing confirmation for variants)[3] | >99%[2][3][6] |

| Throughput | Low to medium | High | High | High |

| Cost per Sample | Moderate | High (for single gene), Low (for panels) | Low | Low |

| Detection Capability | SNVs, small indels | SNVs, indels, copy number variations (with specific analysis) | SNVs, small indels | Primarily SNVs |

Signaling Pathway and Experimental Workflow

IBA57 in Mitochondrial Iron-Sulfur Cluster Biogenesis

IBA57 plays a critical role in the late stages of the mitochondrial iron-sulfur (Fe-S) cluster assembly pathway. Specifically, it is involved in the maturation of [4Fe-4S] clusters, which are essential cofactors for numerous mitochondrial enzymes, including those in the respiratory chain and the tricarboxylic acid (TCA) cycle.[8] A defect in IBA57 disrupts the function of these vital proteins, leading to the severe phenotype observed in MMDS3.

Caption: Role of IBA57 in the mitochondrial [4Fe-4S] cluster assembly pathway.

General Experimental Workflow for IBA57 Mutation Detection

The overall workflow for detecting IBA57 mutations involves several key steps, from sample collection to data analysis and interpretation. The specific techniques employed will diverge after the initial DNA extraction and quality control steps.

Caption: A generalized experimental workflow for the detection of IBA57 mutations.

Experimental Protocols

Sanger Sequencing of IBA57 Exons

Sanger sequencing remains the gold standard for confirming specific mutations and for sequencing single genes. This protocol outlines the steps for amplifying and sequencing the coding exons of the IBA57 gene.

Materials:

-

Genomic DNA (10-50 ng/µL)

-

PCR primers for each IBA57 exon (designed to flank exon-intron boundaries)

-

PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

-

Agarose gel and electrophoresis equipment

-

PCR product purification kit

-

Sequencing primers (can be the same as PCR primers)

-

BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)

-

Capillary electrophoresis instrument

Protocol:

-

Primer Design: Design PCR primers to amplify each of the 10 coding exons of the IBA57 gene. Primers should have a melting temperature (Tm) of 58-62°C and produce amplicons of 200-500 bp.

-

PCR Amplification:

-

Set up a 25 µL PCR reaction for each exon:

-

12.5 µL 2x PCR Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

1 µL Genomic DNA (10-50 ng)

-

9.5 µL Nuclease-free water

-

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final extension: 72°C for 5 minutes

-

-

-

PCR Product Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm successful amplification of a single band of the expected size.

-

PCR Product Purification: Purify the remaining 20 µL of the PCR product using a commercial spin-column or enzymatic cleanup kit to remove unincorporated primers and dNTPs.

-

Cycle Sequencing:

-

Set up a 10 µL cycle sequencing reaction:

-

1-3 µL Purified PCR product (10-40 ng)

-

1 µL Sequencing Primer (3.2 µM)

-

2 µL BigDye™ Terminator Ready Reaction Mix

-

4-6 µL Nuclease-free water

-

-

Perform cycle sequencing with the following conditions:

-

Initial denaturation: 96°C for 1 minute

-

25 cycles of:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

-

-

Sequencing Product Cleanup: Purify the cycle sequencing product to remove unincorporated dye terminators.

-

Capillary Electrophoresis: Resuspend the purified product in Hi-Di™ Formamide and run on a capillary electrophoresis instrument.

-

Data Analysis: Analyze the resulting electropherograms using sequencing analysis software to identify any deviations from the IBA57 reference sequence.

Next-Generation Sequencing (NGS) of IBA57

NGS allows for the high-throughput sequencing of the entire IBA57 gene or as part of a larger panel of genes associated with mitochondrial disorders. This example protocol is for a targeted gene panel approach.

Materials:

-

Genomic DNA (high quality, >50 ng)

-

DNA fragmentation system (enzymatic or mechanical)

-

NGS library preparation kit (e.g., Illumina DNA Prep with Enrichment)

-

Custom or pre-designed target enrichment probes for IBA57 and other genes of interest

-

NGS instrument (e.g., Illumina MiSeq or NextSeq)

-

Bioinformatics pipeline for data analysis

Protocol:

-

Library Preparation:

-

Fragmentation and End Repair: Fragment 50-100 ng of genomic DNA to an average size of 200-300 bp and perform end-repair and A-tailing according to the library preparation kit manufacturer's instructions.

-

Adapter Ligation: Ligate NGS adapters with unique dual indexes to the DNA fragments.

-

Library Amplification: Amplify the adapter-ligated library using a limited number of PCR cycles to generate sufficient material for target enrichment.

-

-

Target Enrichment:

-

Hybridization: Hybridize the amplified library with biotinylated probes specific for the coding regions and exon-intron boundaries of IBA57 and other target genes.

-

Capture: Use streptavidin-coated magnetic beads to capture the probe-hybridized library fragments.

-

Washing: Perform stringent washes to remove non-specifically bound DNA fragments.

-

Post-Capture Amplification: Amplify the captured library to generate the final sequencing library.

-

-

Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

Sequencing: Pool the indexed library with other libraries and sequence on an NGS platform according to the manufacturer's protocol.

-

Data Analysis:

-

Demultiplexing: Separate sequencing reads based on their indexes.

-

Alignment: Align reads to the human reference genome.

-

Variant Calling: Identify SNVs and indels in the IBA57 gene using a variant caller (e.g., GATK).

-

Annotation and Filtering: Annotate the identified variants and filter against population databases to identify potentially pathogenic mutations.

-

High-Resolution Melt (HRM) Analysis for IBA57 Variant Screening

HRM is a rapid and cost-effective method for screening for the presence of sequence variants in a specific PCR amplicon. It is particularly useful for screening a large number of samples for known or unknown mutations in a targeted region.

Materials:

-

Genomic DNA (10-20 ng/µL)

-

HRM-specific PCR primers for the IBA57 exon of interest

-

HRM master mix (containing a saturating DNA-binding dye)

-

Real-time PCR instrument with HRM capabilities

-

Control DNA samples (wild-type, heterozygous, and homozygous mutant if available)

Protocol:

-

Primer Design: Design primers to amplify a small region (70-150 bp) of an IBA57 exon. Primers should have a Tm of ~60°C and be designed to avoid known common polymorphisms in the primer binding sites.

-

HRM Reaction Setup:

-

Set up a 10 µL HRM reaction:

-

5 µL 2x HRM Master Mix

-

0.5 µL Forward Primer (10 µM)

-

0.5 µL Reverse Primer (10 µM)

-

1 µL Genomic DNA (10-20 ng)

-

3 µL Nuclease-free water

-

-

Include wild-type and known variant controls in quadruplicate.

-

-

PCR and HRM Analysis:

-

Perform the reaction on a real-time PCR instrument with the following program:

-

Initial denaturation: 95°C for 2 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

HRM Step:

-

Denaturation: 95°C for 15 seconds

-

Annealing: 60°C for 1 minute

-

Melt: Ramp from 65°C to 95°C with a ramp rate of 0.1°C/second, acquiring fluorescence data continuously.

-

-

-

-

Data Analysis:

-

Use the HRM analysis software to normalize the melt curves and generate difference plots.

-

Group samples based on their melting profiles. Samples with different melting curves from the wild-type control are potential variants.

-

-

Confirmation: Sequence any samples with aberrant melting profiles using Sanger sequencing to confirm the presence and identity of the mutation.

Allele-Specific PCR (ARMS-PCR) for Known IBA57 Mutations

ARMS-PCR is a rapid and highly specific method for genotyping a known single nucleotide variant. It relies on primers that are specific for either the wild-type or the mutant allele.

Materials:

-

Genomic DNA (10-50 ng/µL)

-

Four primers for the target mutation:

-

Two outer primers (forward and reverse) that amplify a larger control fragment.

-

Two inner allele-specific primers (one for the wild-type allele and one for the mutant allele), each with a deliberate mismatch at the 3' end.

-

-

PCR master mix

-

Agarose gel and electrophoresis equipment

Protocol:

-

Primer Design: Design a tetra-primer ARMS-PCR assay. The two outer primers amplify a control band. The two inner primers are allele-specific, with the 3'-most nucleotide corresponding to the SNP. A deliberate mismatch is often introduced at the -2 or -3 position from the 3' end to increase specificity. The primers are designed to produce different sized amplicons for the wild-type and mutant alleles.

-

ARMS-PCR Reaction:

-

Set up a 25 µL reaction:

-

12.5 µL 2x PCR Master Mix

-

1 µL Outer Forward Primer (10 µM)

-

1 µL Outer Reverse Primer (10 µM)

-

1 µL Wild-type Inner Primer (10 µM)

-

1 µL Mutant Inner Primer (10 µM)

-

1 µL Genomic DNA (10-50 ng)

-

7.5 µL Nuclease-free water

-

-

-

PCR Amplification:

-

Perform PCR with conditions optimized for allele-specific amplification, typically with a stringent annealing temperature and a limited number of cycles (25-30).

-

Initial denaturation: 95°C for 5 minutes

-

30 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 62-68°C (optimize for specificity) for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final extension: 72°C for 5 minutes

-

-

-

Gel Electrophoresis: Run the entire PCR product on a 2-3% agarose gel.

-

Interpretation:

-

Homozygous Wild-Type: Two bands will be present: the control band and the wild-type allele-specific band.

-

Homozygous Mutant: Two bands will be present: the control band and the mutant allele-specific band.

-

Heterozygous: Three bands will be present: the control band, the wild-type allele-specific band, and the mutant allele-specific band.

-

Conclusion

The detection of mutations in the IBA57 gene is a critical component of the diagnosis and research of MMDS3. The choice of methodology should be guided by the specific research or clinical question, available resources, and desired performance characteristics. Sanger sequencing provides a reliable method for targeted analysis and confirmation, while NGS offers a comprehensive approach for mutation discovery. HRM and ARMS-PCR are valuable tools for rapid and cost-effective screening and genotyping of known variants. The protocols provided herein serve as a guide for the implementation of these techniques in the study of IBA57 genetics.

References

- 1. researchgate.net [researchgate.net]

- 2. Designing, optimization and validation of tetra-primer ARMS PCR protocol for genotyping mutations in caprine Fec genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneticeducation.co.in [geneticeducation.co.in]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. ARMS-PCR in Disease Research: Principle, Sequence Variation Analysis, and Application - CD Genomics [cd-genomics.com]

- 7. docenti.unina.it [docenti.unina.it]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Application Note: Generation and Characterization of an IBA57 Knockout Cell Line for Functional Studies

Introduction

Iron-sulfur (Fe-S) clusters are essential cofactors for a multitude of proteins involved in fundamental cellular processes, including mitochondrial respiration, DNA replication and repair, and metabolic pathways. The biogenesis of these clusters is a complex process involving a dedicated machinery of proteins. IBA57 is a late-acting mitochondrial protein that, together with its partner proteins, plays a crucial role in the assembly and insertion of [4Fe-4S] clusters into specific target apoproteins. Dysfunctional IBA57 has been linked to severe metabolic disorders, highlighting its importance in cellular function.

This application note provides a detailed protocol for creating an IBA57 knockout (KO) cell line using the CRISPR-Cas9 system. It further describes methods for the validation of the knockout and suggests key functional assays to investigate the cellular consequences of IBA57 depletion. This cell line represents a valuable tool for researchers and drug development professionals to elucidate the precise role of IBA57 in cellular physiology and pathology and to screen for potential therapeutic interventions.

Materials and Methods

gRNA Design and Plasmid Construction

Successful gene knockout using CRISPR-Cas9 requires the design of efficient and specific guide RNAs (gRNAs).

-

gRNA Design: gRNAs targeting the human IBA57 gene were designed using the CRISPOR web tool. Two gRNAs targeting exon 2 were selected to induce a frameshift mutation upon non-homologous end joining (NHEJ)-mediated DNA repair.

-

gRNA1: 5'-CACCGGCTGCCCGGGCGCCGCCAT-3'

-

gRNA2: 5'-CACCGTCGCCGCCATCGCCGCCGT-3'

-

-

Plasmid: The gRNAs were cloned into the pSpCas9(BB)-2A-Puro (PX459) V2.0 vector, which co-expresses the Cas9 nuclease and the puromycin resistance gene for selection. The cloning was performed by annealing the forward and reverse oligos for each gRNA and ligating them into the BbsI-digested vector.

Cell Culture and Transfection

-

Cell Line: HEK293T cells were used for this study. They were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: HEK293T cells were seeded in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, cells were transfected with the gRNA-Cas9 plasmids using Lipofectamine 3000 according to the manufacturer's instructions.

Selection of Knockout Cells

-

Puromycin Selection: 48 hours post-transfection, the cells were treated with 2 µg/mL puromycin to select for successfully transfected cells. The selection was maintained for 3 days until all non-transfected control cells died.

-

Single-Cell Cloning: The puromycin-resistant cells were harvested and seeded at a very low density in a 10-cm dish to obtain single colonies. Individual colonies were picked using cloning cylinders and expanded in separate wells of a 24-well plate.

Validation of IBA57 Knockout

The successful knockout of the IBA57 gene was validated at the genomic, transcript, and protein levels.

-

Genomic DNA Analysis: Genomic DNA was extracted from the expanded clones. The region of the IBA57 gene targeted by the gRNAs was amplified by PCR and sequenced to identify insertions or deletions (indels) that result in a frameshift mutation.

-

RT-qPCR: RNA was extracted from the cell clones and reverse-transcribed to cDNA. Quantitative PCR (qPCR) was performed to measure the mRNA expression level of IBA57. A significant reduction in IBA57 mRNA levels is expected in the knockout clones.

-

Western Blotting: Whole-cell lysates were prepared, and the protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody against IBA57 (e.g., Abcam ab121295) and a loading control (e.g., β-actin). The absence of the IBA57 protein band in the knockout clones confirms the successful knockout at the protein level.

Experimental Workflow

Caption: Workflow for generating an IBA57 knockout cell line.

Results

The following tables summarize the expected quantitative data from the validation experiments.

Table 1: Summary of gRNA Design for Human IBA57

| gRNA ID | Target Exon | Sequence (5' to 3') | Specificity Score |

| gRNA1 | 2 | CACCGGCTGCCCGGGCGCCGCCAT | 98 |

| gRNA2 | 2 | CACCGTCGCCGCCATCGCCGCCGT | 95 |

Table 2: Validation of IBA57 Knockout Clones

| Clone ID | Genotype (Sequencing) | IBA57 mRNA Level (Relative to WT) | IBA57 Protein Level (Relative to WT) |

| WT | Wild Type | 1.00 | 1.00 |

| KO Clone 1 | 5 bp deletion (frameshift) | 0.12 | Not Detected |

| KO Clone 2 | 11 bp insertion (frameshift) | 0.08 | Not Detected |

| Control | No mutation | 0.98 | 0.95 |

Functional Assays

The IBA57 KO cell line can be used to perform a variety of functional assays to investigate the role of IBA57 in cellular processes.

Mitochondrial Respiration

-

Protocol: Oxygen consumption rates (OCR) can be measured using a Seahorse XF Analyzer. Cells are seeded in a Seahorse XF plate, and baseline OCR is measured, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, maximal respiration, and ATP-linked respiration.

-

Expected Outcome: A significant decrease in both basal and maximal mitochondrial respiration is expected in the IBA57 KO cells compared to wild-type (WT) cells, indicating impaired electron transport chain function.

Aconitase Activity Assay

-

Protocol: Aconitase is a mitochondrial enzyme that contains a [4Fe-4S] cluster and is sensitive to oxidative stress. Its activity can be measured spectrophotometrically by monitoring the conversion of citrate to isocitrate.

-

Expected Outcome: IBA57 KO cells are expected to show a significant reduction in aconitase activity due to impaired [4Fe-4S] cluster assembly.

Cellular Iron Homeostasis

-

Protocol: Cellular iron levels can be quantified using a colorimetric iron assay kit. The expression of key iron-sulfur cluster biogenesis proteins can be assessed by western blotting.

-

Expected Outcome: Depletion of IBA57 may lead to alterations in cellular iron homeostasis and compensatory changes in the expression of other proteins involved in Fe-S cluster biogenesis.

IBA57 Signaling Pathway

Caption: Role of IBA57 in mitochondrial Fe-S cluster biogenesis.

Conclusion

This application note provides a comprehensive guide for the generation and characterization of an IBA57 knockout cell line. The described protocols and functional assays will enable researchers to investigate the critical role of IBA57 in mitochondrial function and cellular metabolism. This cellular model is a valuable resource for basic research and for the development of therapeutic strategies for diseases associated with dysfunctional Fe-S cluster biogenesis.

Application Notes and Protocols for Assessing Mitochondrial Respiratory Chain Complex Deficiency

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mitochondrial respiratory chain (MRC) disorders are a group of clinically heterogeneous diseases caused by defects in the oxidative phosphorylation (OXPHOS) system.[1][2] The OXPHOS system, comprising five multi-subunit enzyme complexes (Complex I-V) located in the inner mitochondrial membrane, is responsible for generating the majority of cellular ATP.[1] Deficiencies in these complexes can lead to a wide range of symptoms affecting multiple organ systems, particularly those with high energy demands like the brain, heart, and skeletal muscle.[1][2] Accurate assessment of MRC complex deficiency is crucial for diagnosis, understanding disease mechanisms, and developing therapeutic interventions. This document provides detailed protocols and application notes for the biochemical and molecular genetic evaluation of MRC deficiencies.

Part 1: Biochemical Assessment of MRC Function

Biochemical analysis is a cornerstone for diagnosing MRC disorders, often considered the "Gold Standard" for providing functional evidence of a defect.[3] These methods typically involve measuring the enzymatic activity of individual MRC complexes in isolated mitochondria from patient tissues, such as skeletal muscle.[1]

Spectrophotometric Measurement of MRC Enzyme Activities

Spectrophotometry is a widely used technique to determine the activity of MRC complexes I through V by measuring the change in absorbance of specific electron donors or acceptors.[1]

Experimental Protocol: Spectrophotometric Assays

A. Sample Preparation (Mitochondrial Isolation):

-

Obtain fresh tissue (typically 50-100 mg of skeletal muscle) in ice-cold isolation buffer.

-

Mince the tissue thoroughly with fine scissors.

-

Homogenize the minced tissue in a glass-Teflon homogenizer with isolation buffer.

-

Perform differential centrifugation to separate mitochondria from other cellular components. This involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.

-

Wash the mitochondrial pellet and resuspend it in a suitable buffer.

-

Determine the total protein concentration of the mitochondrial suspension using a standard method like the Bicinchoninic Acid (BCA) assay.[4]

B. Enzyme Activity Assays: Perform all assays at a controlled temperature (e.g., 30°C or 37°C) using a spectrophotometer.

-

Complex I (NADH:Ubiquinone Oxidoreductase):

-

Principle: Measures the rotenone-sensitive rate of NADH oxidation, monitored by the decrease in absorbance at 340 nm.[5]

-

Reaction Mixture: Assay buffer, NADH, ubiquinone analog (e.g., decylubiquinone), and antimycin A (to block Complex III).

-

Procedure:

-

Add the mitochondrial sample to the reaction mixture and record the baseline rate of NADH oxidation.

-

Add rotenone (a Complex I inhibitor) and record the inhibited rate.

-

Complex I activity is the difference between the initial rate and the rotenone-inhibited rate.

-

-

-

Complex II (Succinate Dehydrogenase):

-

Principle: Measures the rate of succinate-dependent reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), monitored at 600 nm.

-

Reaction Mixture: Assay buffer, succinate, rotenone, antimycin A, potassium cyanide (KCN, to block Complex IV), and DCPIP.

-

Procedure:

-

Add the mitochondrial sample to the reaction mixture and record the rate of DCPIP reduction.

-

-

-

Complex III (Ubiquinol:Cytochrome c Oxidoreductase):

-

Principle: Measures the rate of reduction of cytochrome c, monitored by the increase in absorbance at 550 nm.

-

Reaction Mixture: Assay buffer, reduced ubiquinone analog (e.g., decylubiquinol), KCN, and oxidized cytochrome c.

-

Procedure:

-

Add the mitochondrial sample to the reaction mixture and record the baseline rate.

-

Add antimycin A (a Complex III inhibitor) to determine the background rate.

-

Complex III activity is the antimycin A-sensitive rate.[6]

-

-

-

Complex IV (Cytochrome c Oxidase):

-

Principle: Measures the rate of oxidation of reduced cytochrome c, monitored by the decrease in absorbance at 550 nm.[7]

-

Reaction Mixture: Assay buffer and reduced cytochrome c.

-

Procedure:

-

Add the mitochondrial sample to the reaction mixture and record the rate of cytochrome c oxidation.

-

-

-

Citrate Synthase (Mitochondrial Matrix Marker):

-

Principle: This enzyme's activity is used to normalize the activities of the MRC complexes to the mitochondrial content of the sample. It measures the reaction of acetyl-CoA with oxaloacetate, where the release of Coenzyme A is measured by its reaction with DTNB (Ellman's reagent) at 412 nm.

-

Procedure: Follow a standard protocol for citrate synthase activity measurement.

-

C. Data Analysis:

-

Calculate enzyme activities in nmol/min/mg of mitochondrial protein.

-

Normalize the activity of each MRC complex to the activity of Citrate Synthase to account for variations in mitochondrial enrichment.[6]

Data Presentation: MRC Enzyme Activities

The following table provides a summary of the spectrophotometric assays and representative control values. Actual values may vary between laboratories and tissues.

| Complex | Assay Principle | Wavelength (nm) | Substrate(s) | Inhibitor | Representative Control Activity (nmol/min/mg protein) | Ratio to Citrate Synthase (%) |

| Complex I | NADH Oxidation | 340 (decrease) | NADH, Ubiquinone | Rotenone | 80 - 120 | 60 - 75 |

| Complex II | DCPIP Reduction | 600 (decrease) | Succinate | - | 150 - 250 | 110 - 150 |

| Complex I+III | Cytochrome c Reduction | 550 (increase) | NADH | Antimycin A | 80 - 115[6] | 60 - 80[6] |

| Complex III | Cytochrome c Reduction | 550 (increase) | Decylubiquinol | Antimycin A | 200 - 400 | 150 - 250 |

| Complex IV | Cytochrome c Oxidation | 550 (decrease) | Reduced Cytochrome c | KCN | 300 - 600 | 220 - 350 |

| Citrate Synthase | DTNB Reduction | 412 (increase) | Acetyl-CoA, Oxaloacetate | - | 120 - 180 | 100 |

Biochemical Assessment Workflow

Caption: Workflow for the biochemical assessment of MRC deficiency.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is a technique used to separate intact protein complexes from biological membranes in their native, active state.[8][9] It is invaluable for assessing the assembly status and in-gel activity of MRC complexes.

Experimental Protocol: BN-PAGE

-

Mitochondrial Solubilization:

-

Resuspend isolated mitochondria in an ice-cold solubilization buffer containing a mild non-ionic detergent (e.g., digitonin or n-dodecyl-β-D-maltoside) to extract protein complexes.

-

Incubate on ice and then centrifuge at high speed to pellet insoluble material.

-

-

Sample Preparation:

-

Add Coomassie Brilliant Blue G-250 dye to the supernatant from the previous step. The dye binds to the protein complexes, conferring a net negative charge necessary for migration in the electric field, without denaturing them.[8]

-

-

Electrophoresis:

-

Visualization/Analysis:

-

In-gel Activity Staining: After electrophoresis, the gel can be incubated with specific substrates for each complex to visualize their activity as a colored precipitate.

-

Complex I: Incubate with NADH and nitroblue tetrazolium (NBT).

-

Complex IV: Incubate with reduced cytochrome c and diaminobenzidine (DAB).

-

-

Western Blotting: Transfer the separated complexes to a membrane (e.g., PVDF) and probe with antibodies against specific subunits of each MRC complex to assess assembly and quantity.[8]

-

Part 2: Molecular Genetic Testing

With the vast majority of MRC components being encoded by nuclear DNA (nDNA) and 37 genes by mitochondrial DNA (mtDNA), genetic testing is essential for a definitive diagnosis.[10] Next-Generation Sequencing (NGS) has revolutionized this process by allowing for the simultaneous analysis of many genes.[2][11][12]

Next-Generation Sequencing (NGS) Approaches

A. Targeted Gene Panels:

-

Sequences a pre-selected set of genes known to be associated with mitochondrial diseases.

-

Advantage: Cost-effective, high depth of coverage, and simpler data analysis.

-

Disadvantage: May miss novel or atypical gene mutations.

B. Whole Exome Sequencing (WES):

-

Sequences the protein-coding regions (exons) of all genes in the genome.

-

Advantage: Comprehensive analysis of the coding genome, allowing for the discovery of novel disease-causing genes.[10]

-

Disadvantage: Uneven coverage, may miss variants in non-coding regions, and generates a large number of variants of unknown significance (VUS).[11]

C. Whole Genome Sequencing (WGS):

-

Sequences the entire genome, including both coding and non-coding regions.

-

Advantage: The most comprehensive approach, capable of identifying structural variants and variants in regulatory regions. It can analyze both nDNA and mtDNA simultaneously.[10]

-

Disadvantage: Highest cost and most complex data analysis.

D. mtDNA Sequencing:

-

Specifically sequences the entire 16.6 kb mitochondrial genome.[2]

-

Advantage: Crucial for detecting mtDNA point mutations, deletions, and quantifying heteroplasmy (the proportion of mutant vs. wild-type mtDNA).[12]

Data Presentation: Comparison of NGS Methods

| Method | Scope | Pros | Cons |

| Targeted Panel | Known disease genes | Cost-effective, high coverage, focused analysis | May miss novel mutations |

| WES | All coding regions | Identifies novel gene mutations, comprehensive | Uneven coverage, misses non-coding variants |

| WGS | Entire genome (nDNA + mtDNA) | Most comprehensive, detects structural variants | High cost, complex data analysis |

| mtDNA Sequencing | Entire mitochondrial genome | High sensitivity for mtDNA variants, heteroplasmy | Only covers mtDNA-encoded genes |

NGS Diagnostic Workflow

Caption: A generalized workflow for NGS-based diagnosis of mitochondrial disorders.

Part 3: Cellular and Functional Assays

In addition to direct enzyme activity measurements, several cell-based assays can provide valuable insights into overall mitochondrial health and function. These are particularly useful in drug development and toxicity screening.[7][13]

Data Presentation: Key Cellular Assays for Mitochondrial Function

| Assay | Parameter Measured | Principle | Common Reagents/Methods |

| Mitochondrial Membrane Potential (ΔΨm) | Inner membrane potential | Fluorescent dyes accumulate in mitochondria based on the potential. Depolarization leads to a change in fluorescence.[14] | JC-1 (ratio of red/green fluorescence), TMRM/TMRE (single emission dyes)[14] |

| ATP Production | Rate of ATP synthesis | Luciferase-based systems produce light proportional to the ATP concentration. | Luciferin/Luciferase assays |

| Oxygen Consumption Rate (OCR) | Cellular respiration | Measures the rate at which cells consume oxygen, providing a real-time analysis of electron transport chain activity. | High-Resolution Respirometry (e.g., Seahorse XF Analyzer)[13][15] |

| Reactive Oxygen Species (ROS) Production | Oxidative stress | Fluorescent probes that become oxidized in the presence of ROS, leading to an increase in fluorescence. | MitoSOX Red (mitochondrial superoxide), H2DCFDA |

Part 4: Signaling Pathways in Mitochondrial Dysfunction

Severe MRC deficiency disrupts cellular homeostasis, leading to the activation of stress and cell death pathways. A key pathway initiated by mitochondrial damage is intrinsic apoptosis.[16][17]

Mitochondrial (Intrinsic) Apoptosis Pathway

Caption: Intrinsic apoptosis pathway initiated by mitochondrial dysfunction.

References

- 1. Biochemical diagnosis of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-generation sequencing technology in the diagnosis of mitochondrial disorders | International Journal of Health Sciences [ijhs.qu.edu.sa]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial assay selection guide | Abcam [abcam.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Use of Next-Generation Sequencing for Identifying Mitochondrial Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Next-generation sequencing for mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial Sequencing | Analyze mtDNA and nuclear DNA [illumina.com]

- 13. Cellular Metabolism Applications in Mitochondrial and Safety Toxicology | Agilent [agilent.com]

- 14. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Mitochondrion - Wikipedia [en.wikipedia.org]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the Iron-Sulfur Cluster Assembly Factor IBA57 gene are associated with multiple mitochondrial dysfunctions syndrome 3 (MMDS3), a severe autosomal recessive disorder.[1][2] This condition is characterized by a range of debilitating symptoms including leukoencephalopathy, developmental regression, and severe neurological impairment.[3][4] At the molecular level, IBA57 plays a critical role in the biogenesis of iron-sulfur (Fe-S) clusters, essential cofactors for a variety of mitochondrial enzymes. Specifically, IBA57 is involved in the late stages of [4Fe-4S] cluster assembly.[5]

Defects in IBA57 lead to impaired activity of mitochondrial respiratory chain complexes I and II, as well as other Fe-S cluster-dependent enzymes like lipoic acid synthase (LIAS) and aconitase.[3][4][6] The advent of CRISPR-Cas9 genome editing technology provides a powerful tool to precisely model IBA57-related diseases in vitro, enabling detailed investigation of disease mechanisms and the development of novel therapeutic strategies.[5]

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for the generation and characterization of cellular models of IBA57-related diseases.

Data Presentation

While specific quantitative data from a dedicated CRISPR-Cas9 model of IBA57 was not available in the public literature at the time of this writing, the following table represents the expected quantitative outcomes based on studies of patient-derived cells and knowledge of IBA57 function. This table can be used as a template for presenting data from newly generated IBA57 knockout or mutant cell lines.

Table 1: Representative Quantitative Analysis of IBA57-Deficient Cellular Models

| Parameter | Wild-Type Control | IBA57 Knockout | % Change | Reference Assay |

| IBA57 Protein Level (relative to loading control) | 1.0 | < 0.05 | > -95% | Western Blot |

| Complex I Activity (nmol/min/mg protein) | 100 ± 10 | 45 ± 8 | -55% | Spectrophotometric Assay |

| Complex II Activity (nmol/min/mg protein) | 85 ± 7 | 30 ± 5 | -65% | Spectrophotometric Assay |

| Aconitase Activity (mU/mg protein) | 50 ± 5 | 15 ± 3 | -70% | Enzyme Activity Assay |

| Lipoic Acid Synthase (LIAS) Protein Level | 1.0 | 0.3 ± 0.1 | -70% | Western Blot |

| [4Fe-4S] Cluster Content (relative units) | 1.0 | 0.2 ± 0.05 | -80% | Electron Paramagnetic Resonance (EPR) Spectroscopy |

Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell type and the specific nature of the IBA57 mutation.

Experimental Protocols

Protocol 1: Generation of IBA57 Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the steps for creating an IBA57 knockout cell line using a plasmid-based CRISPR-Cas9 system.

1.1. Guide RNA (gRNA) Design and Cloning:

-

Design: Design two to three gRNAs targeting an early exon of the human IBA57 gene. Use online design tools (e.g., CHOPCHOP, Synthego) to maximize on-target efficiency and minimize off-target effects. Target sequences should be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

-

Oligonucleotide Synthesis: Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).

-

Cloning: Anneal the complementary oligonucleotides and clone the resulting gRNA duplex into the BbsI-digested Cas9 expression vector. Verify the correct insertion by Sanger sequencing.

1.2. Cell Culture and Transfection:

-

Cell Line: Human embryonic kidney (HEK293T) cells or a human neuroblastoma cell line (e.g., SH-SY5Y) are suitable for these studies.

-

Culture: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection. Transfect the cells with the gRNA/Cas9 expression plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) or electroporation according to the manufacturer's instructions.

1.3. Clonal Selection and Expansion:

-

FACS Sorting: 48 hours post-transfection, harvest the cells and sort for GFP-positive cells using fluorescence-activated cell sorting (FACS) into a 96-well plate at a density of a single cell per well.

-